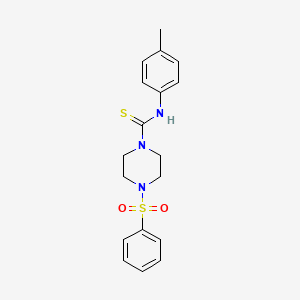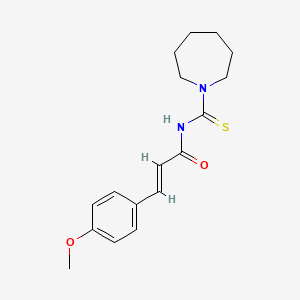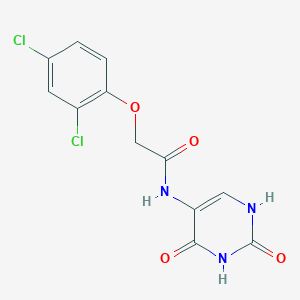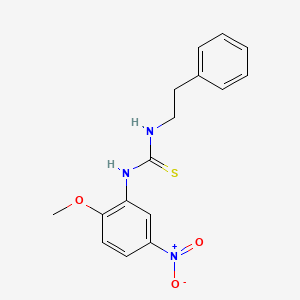
N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, commonly known as 3-Ac-DHIQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-Ac-DHIQ is not fully understood. However, it has been suggested that its antitumor effect may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins (Zhao et al., 2017). Its anti-inflammatory effect may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (Jiang et al., 2018). Its neuroprotective effect may be due to its ability to reduce oxidative stress and inflammation in the brain (Zhang et al., 2019).
Biochemical and Physiological Effects
3-Ac-DHIQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress and neurotoxicity (Zhao et al., 2017; Jiang et al., 2018; Zhang et al., 2019). However, its specific effects may vary depending on the type of cell or tissue being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ac-DHIQ in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have various pharmacological properties. However, one limitation is the lack of information on its specific mechanism of action, which may hinder its further development as a potential therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-Ac-DHIQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to determine its safety and toxicity profiles in vivo, which will be crucial for its clinical development.
Conclusion
In conclusion, 3-Ac-DHIQ is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-Ac-DHIQ involves the condensation of 3-acetylaniline with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to obtain 3-Ac-DHIQ in high yield and purity (Shi et al., 2017).
Applications De Recherche Scientifique
3-Ac-DHIQ has been studied extensively for its potential pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo studies (Zhao et al., 2017; Jiang et al., 2018; Zhang et al., 2019).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)15-7-4-8-17(11-15)19-18(22)20-10-9-14-5-2-3-6-16(14)12-20/h2-8,11H,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGRNSJIKOBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)

![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)
